molecular formula C11H8O4 B13426289 4-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid

4-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid

Cat. No.: B13426289
M. Wt: 204.18 g/mol
InChI Key: BGVWIFBGKPDEME-UHFFFAOYSA-N
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Description

4-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid is an organic compound with the molecular formula C11H10O4 It is characterized by the presence of a methoxy group and a propynyl group attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxybenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid involves its interaction with specific molecular targets. The propynyl group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid
  • 4-(3-Methoxy-3-oxoprop-1-yn-1-yl)phenol
  • 4-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzaldehyde

Uniqueness

4-(3-Methoxy-3-oxoprop-1-yn-1-yl)benzoic acid is unique due to the presence of both a methoxy group and a propynyl group attached to the benzoic acid moiety.

Properties

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

4-(3-methoxy-3-oxoprop-1-ynyl)benzoic acid

InChI

InChI=1S/C11H8O4/c1-15-10(12)7-4-8-2-5-9(6-3-8)11(13)14/h2-3,5-6H,1H3,(H,13,14)

InChI Key

BGVWIFBGKPDEME-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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